6-Styrylpyrimidine
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Overview
Description
4-(Styryl)pyrimidine is an organic compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol . It is characterized by a white solid appearance and a melting point of approximately 160°C . This compound belongs to the pyrimidine family, which is known for its significant role in various biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(styryl)pyrimidine typically involves cyclization reactions and cycloadditions. One common method is the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 4-(styryl)pyrimidine often employs multicomponent reactions and cycloadditions. These methods are favored due to their efficiency and ability to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Styryl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the electron-rich nitrogen-containing heterocycle in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various substituted pyrimidines .
Scientific Research Applications
4-(Styryl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(styryl)pyrimidine involves its interaction with molecular targets such as kinases and enzymes. It can inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects mitochondrial membrane potential and induces the production of reactive oxygen species (ROS), contributing to its anticancer effects .
Comparison with Similar Compounds
- 2-(3,4-Dimethoxystyryl)pyrimidine
- 4-(3,4-Dimethoxystyryl)pyrimidine
- 2-(3,4-Dimethoxystyryl)pyrazine
Comparison: 4-(Styryl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potential .
Properties
IUPAC Name |
4-(2-phenylethenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-14-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRWJYZHFFPIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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